Benzenediazonium, 5-((diethylamino)sulfonyl)-2-methoxy-
Overview
Description
Benzenediazonium, 5-((diethylamino)sulfonyl)-2-methoxy- is a useful research compound. Its molecular formula is C11H16N3O3S+ and its molecular weight is 270.33 g/mol. The purity is usually 95%.
The exact mass of the compound Benzenediazonium, 5-((diethylamino)sulfonyl)-2-methoxy- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The primary target of Fast Red ITR Salt is the enzyme alkaline phosphatase . This enzyme plays a crucial role in many biochemical processes, including protein dephosphorylation, transphosphorylation, and the hydrolysis of phosphate esters .
Mode of Action
Fast Red ITR Salt interacts with its target, alkaline phosphatase, by serving as a chromogen . A chromogen is a substance that can be readily converted into a dye or other colored compound. When Fast Red ITR Salt is used in a procedure with alkaline phosphatase, a red precipitate is produced, indicating the presence and activity of the enzyme .
Biochemical Pathways
The interaction between Fast Red ITR Salt and alkaline phosphatase is part of larger biochemical pathways involved in detecting enzymatic activity. The red precipitate produced by this interaction can be used to localize the presence of alkaline phosphatase activity within tissue sections, cells, or on electrophoresis gels .
Result of Action
The molecular and cellular effects of Fast Red ITR Salt’s action primarily involve the visualization of alkaline phosphatase activity. The red precipitate that forms as a result of its interaction with alkaline phosphatase allows for the easy detection and localization of this enzyme .
Action Environment
The action, efficacy, and stability of Fast Red ITR Salt can be influenced by various environmental factors. For instance, the pH of the environment can affect the performance of the alkaline phosphatase enzyme and, consequently, the effectiveness of Fast Red ITR Salt as a chromogen .
Biochemical Analysis
Biochemical Properties
Benzenediazonium, 5-((diethylamino)sulfonyl)-2-methoxy-, plays a crucial role in biochemical reactions, particularly in the modification of amino acids and proteins. This compound reacts with primary amino groups in both aliphatic and aromatic amines to produce stable fluorescent sulfonamide adducts . These reactions are essential for protein sequencing and amino acid analysis, as they allow for the identification and quantification of specific amino acids within a protein . The compound interacts with enzymes and proteins by forming covalent bonds with amino groups, which can alter the structure and function of the biomolecules .
Cellular Effects
The effects of Benzenediazonium, 5-((diethylamino)sulfonyl)-2-methoxy-, on various types of cells and cellular processes are profound. This compound influences cell function by modifying proteins and enzymes, which can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, the modification of proteins involved in signaling pathways can lead to changes in the activation or inhibition of these pathways, ultimately affecting cellular responses to external stimuli . Additionally, the compound’s interaction with cellular proteins can alter gene expression patterns, leading to changes in cellular behavior and function .
Molecular Mechanism
At the molecular level, Benzenediazonium, 5-((diethylamino)sulfonyl)-2-methoxy-, exerts its effects through covalent binding interactions with biomolecules . The compound reacts with amino groups on proteins and enzymes, forming stable sulfonamide adducts that can inhibit or activate enzymatic activity . This modification can lead to changes in the structure and function of the target biomolecules, ultimately affecting cellular processes such as signal transduction and gene expression . The compound’s ability to form stable adducts with proteins makes it a valuable tool for studying protein function and dynamics .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzenediazonium, 5-((diethylamino)sulfonyl)-2-methoxy-, can change over time due to its stability and degradation properties . The compound is known to be unstable in certain solvents, such as dimethyl sulfoxide, which can lead to its degradation and loss of activity . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo models . These effects can include changes in protein function, gene expression, and cellular metabolism, which can persist even after the compound has been degraded .
Dosage Effects in Animal Models
The effects of Benzenediazonium, 5-((diethylamino)sulfonyl)-2-methoxy-, vary with different dosages in animal models . At low doses, the compound can effectively modify target proteins and enzymes without causing significant toxicity . At higher doses, the compound can exhibit toxic effects, including cellular damage and adverse physiological responses . Studies have shown that there are threshold effects, where the compound’s activity increases with dosage up to a certain point, beyond which toxicity becomes a concern . These findings highlight the importance of careful dosage optimization in experimental settings .
Metabolic Pathways
Benzenediazonium, 5-((diethylamino)sulfonyl)-2-methoxy-, is involved in various metabolic pathways, particularly those related to protein modification and degradation . The compound interacts with enzymes and cofactors that facilitate its incorporation into metabolic processes . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . The compound’s ability to modify proteins also plays a role in its metabolic activity, as it can alter the function of enzymes involved in metabolic pathways .
Transport and Distribution
Within cells and tissues, Benzenediazonium, 5-((diethylamino)sulfonyl)-2-methoxy-, is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution can affect its activity and function, as it may be concentrated in areas where its target proteins and enzymes are located . Understanding the transport and distribution of this compound is essential for optimizing its use in biochemical research .
Subcellular Localization
The subcellular localization of Benzenediazonium, 5-((diethylamino)sulfonyl)-2-methoxy-, is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization patterns can affect the compound’s activity and function, as it may interact with different sets of proteins and enzymes depending on its subcellular location . The compound’s ability to localize to specific cellular compartments makes it a valuable tool for studying the spatial dynamics of protein function and cellular processes .
Properties
IUPAC Name |
5-(diethylsulfamoyl)-2-methoxybenzenediazonium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N3O3S/c1-4-14(5-2)18(15,16)9-6-7-11(17-3)10(8-9)13-12/h6-8H,4-5H2,1-3H3/q+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRGGJBGRUMFBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)[N+]#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N3O3S+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60885395 | |
Record name | Benzenediazonium, 5-[(diethylamino)sulfonyl]-2-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60885395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27580-14-9 | |
Record name | 5-[(Diethylamino)sulfonyl]-2-methoxybenzenediazonium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27580-14-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenediazonium, 5-((diethylamino)sulfonyl)-2-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027580149 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenediazonium, 5-[(diethylamino)sulfonyl]-2-methoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenediazonium, 5-[(diethylamino)sulfonyl]-2-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60885395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(N,N-diethylaminosulphonyl)-2-methoxybenzenediazonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.116 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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